
2-(3-Nitrophenyl)-1H-imidazo(4,5-b)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-1H-imidazo(4,5-b)pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a nitrophenyl substituent at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-1H-imidazo(4,5-b)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-nitrobenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[4,5-b]pyridine core . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-1H-imidazo(4,5-b)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: Further cyclization reactions can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Cyclization: Acidic or basic conditions can promote further cyclization reactions.
Major Products Formed
Reduction: 2-(3-Aminophenyl)-1H-imidazo(4,5-b)pyridine.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-1H-imidazo(4,5-b)pyridine involves its interaction with specific molecular targets. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The compound may also interact with DNA, leading to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
2-(Substituted phenyl)oxazolo[4,5-b]pyridine: Similar structure but with an oxazole ring instead of an imidazole ring.
2-Phenyl-3H-imidazo[4,5-b]pyridine-3-acetamides: Non-benzodiazepine anxiolytics with a similar imidazo[4,5-b]pyridine core.
Uniqueness
2-(3-Nitrophenyl)-1H-imidazo(4,5-b)pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the nitro group at the 3-position of the phenyl ring is particularly important for its antimicrobial and anticancer properties .
Properties
CAS No. |
63581-49-7 |
|---|---|
Molecular Formula |
C12H8N4O2 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-4-1-3-8(7-9)11-14-10-5-2-6-13-12(10)15-11/h1-7H,(H,13,14,15) |
InChI Key |
QYNKRSWQVLQTDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


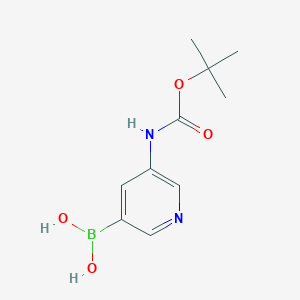
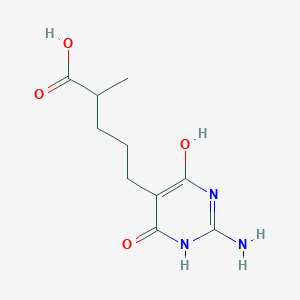
![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)

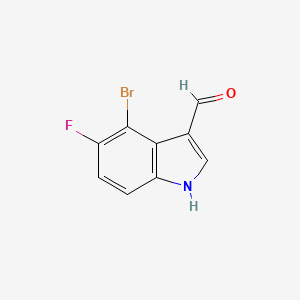
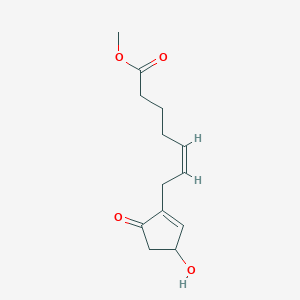

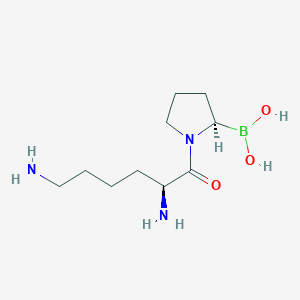
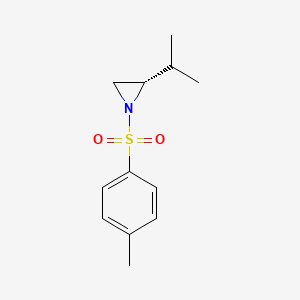
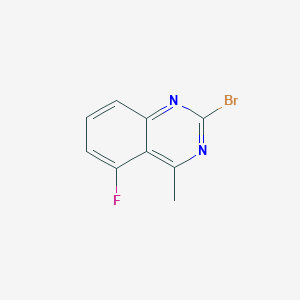

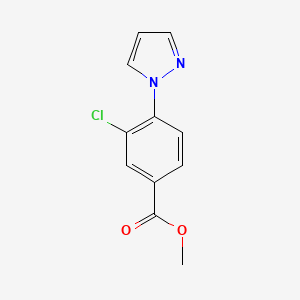
![1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871483.png)

